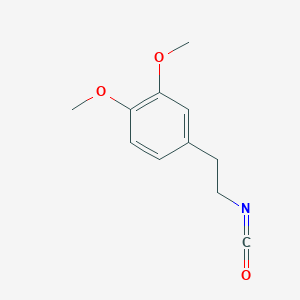

3,4-Dimethoxyphenethyl isocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-isocyanatoethyl)-1,2-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-14-10-4-3-9(5-6-12-8-13)7-11(10)15-2/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGOCFOCTSWQHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN=C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00409352 | |

| Record name | 3,4-Dimethoxyphenethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35167-81-8 | |

| Record name | 3,4-Dimethoxyphenethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dimethoxyphenethyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Building Block for Modern Drug Discovery

An In-Depth Technical Guide to 3,4-Dimethoxyphenethyl Isocyanate: Properties, Synthesis, and Applications in Medicinal Chemistry

This compound is a highly reactive organic compound featuring a core phenethylamine structure, analogous to the neurotransmitter dopamine where the hydroxyl groups are replaced by methoxy ethers.[1] This structural motif is a cornerstone in medicinal chemistry, appearing in numerous approved pharmaceuticals.[1][2] The presence of the electrophilic isocyanate group transforms this scaffold into a powerful and versatile intermediate, enabling chemists to readily introduce a vast array of functionalities through reactions with nucleophiles.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this compound. As a Senior Application Scientist, the focus is not merely on presenting data but on providing the mechanistic rationale and practical insights necessary to effectively utilize this compound in a research and development setting.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. Understanding these characteristics is the first step in designing synthetic routes and handling the material safely.

| Property | Value | Source |

| IUPAC Name | 4-(2-isocyanatoethyl)-1,2-dimethoxybenzene | [3] |

| CAS Number | 35167-81-8 | [3] |

| Molecular Formula | C₁₁H₁₃NO₃ | [3] |

| Molecular Weight | 207.23 g/mol | [3] |

| Appearance | Clear yellowish oil (predicted) | [2] |

| Boiling Point | ~279-280 °C (predicted, similar to analogs) | [4] |

| Density | ~1.1-1.2 g/mL at 25 °C (predicted, similar to analogs) | [4] |

Predicted Spectroscopic Profile

While a dedicated public spectral database for this specific compound is sparse, its structure allows for a highly confident prediction of its key spectroscopic features, essential for reaction monitoring and quality control.[5]

| Spectroscopy | Predicted Features and Rationale |

| Infrared (IR) | ~2270 cm⁻¹ (strong, sharp): This is the characteristic, unambiguous stretching vibration of the isocyanate (–N=C=O) group. Its presence is a primary indicator of successful synthesis. Other peaks include C-H stretches (~2950-3050 cm⁻¹), aromatic C=C stretches (~1500-1600 cm⁻¹), and C-O ether stretches (~1020-1250 cm⁻¹). |

| ¹H NMR | ~6.8 ppm (m, 3H): Aromatic protons. ~3.85 ppm (s, 6H): Two equivalent methoxy (–OCH₃) groups. ~3.6 ppm (t, 2H): Methylene group adjacent to the isocyanate (–CH₂–NCO). ~2.9 ppm (t, 2H): Methylene group adjacent to the aromatic ring (Ar–CH₂–). The splitting pattern (triplets) arises from the coupling between the two adjacent methylene groups. |

| ¹³C NMR | ~125-130 ppm: Isocyanate carbon (–N=C =O). ~148-150 ppm: Aromatic carbons bonded to methoxy groups. ~110-122 ppm: Other aromatic carbons. ~56 ppm: Methoxy carbons (–OC H₃). ~45 ppm: Methylene carbon adjacent to the isocyanate. ~36 ppm: Methylene carbon adjacent to the aromatic ring. |

| Mass Spec (MS) | Molecular Ion (M⁺): m/z = 207. Key Fragments: Expect a prominent peak at m/z = 165 from the loss of the isocyanate group (•NCO), and a base peak at m/z = 151 (the 3,4-dimethoxybenzyl cation), resulting from benzylic cleavage. |

Synthesis and Mechanistic Insight

The synthesis of isocyanates can be approached through several methods, including the hazardous phosgenation of amines.[6] However, for laboratory and pharmaceutical development, the Curtius rearrangement offers a more versatile, safer, and synthetically elegant pathway, converting a carboxylic acid into an isocyanate with one less carbon.[7][8][9]

Recommended Synthetic Pathway: The Curtius Rearrangement

This method is chosen for its high functional group tolerance and the mild conditions under which the rearrangement can often be performed.[7] The overall logic is to prepare the requisite carboxylic acid precursor, convert it to a reactive acyl azide, and then induce a thermal rearrangement that expels nitrogen gas to yield the target isocyanate.

Caption: Synthetic workflow via the Curtius Rearrangement.

Detailed Experimental Protocol

This protocol outlines the conversion of 3,4-Dimethoxyphenylacetic acid to the target isocyanate.

Step 1: Synthesis of 3,4-Dimethoxyphenylacetyl chloride

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet to a scrubber), add 3,4-Dimethoxyphenylacetic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂, 2.0 eq) either neat or in an inert solvent like dichloromethane (DCM).

-

Scientist's Rationale: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides. The reaction produces gaseous byproducts (SO₂ and HCl) which are easily removed, driving the reaction to completion.

-

Gently heat the mixture to reflux for 1-2 hours. Monitor the reaction by IR spectroscopy, observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber.

-

After completion, remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is often used directly in the next step without further purification.

Step 2: Synthesis of 3,4-Dimethoxyphenylacetyl azide

-

Dissolve the crude acyl chloride (1.0 eq) in a dry, aprotic solvent such as acetone or THF.

-

Cool the solution in an ice bath to 0 °C.

-

Carefully add a solution of sodium azide (NaN₃, 1.1 eq) in a minimal amount of water dropwise.

-

Scientist's Rationale: This is a standard nucleophilic acyl substitution. The azide anion is a good nucleophile that displaces the chloride. The reaction is run at a low temperature to control exothermicity and minimize potential side reactions. Caution: Sodium azide is highly toxic, and acyl azides can be explosive. Always handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction by TLC or IR (disappearance of acyl chloride C=O, appearance of azide N₃ stretch ~2140 cm⁻¹ and acyl azide C=O stretch).

-

Once complete, quench the reaction with cold water and extract the product with a solvent like ethyl acetate. Dry the organic layer and concentrate under reduced pressure without heating.

Step 3: Curtius Rearrangement to this compound

-

Dissolve the crude acyl azide in a high-boiling, inert solvent like toluene.

-

Heat the solution gently to reflux (around 80-110 °C). Vigorous evolution of nitrogen gas will be observed.

-

Scientist's Rationale: The thermal energy promotes a concerted rearrangement. The R-group (the 3,4-dimethoxyphenethyl group) migrates from the carbonyl carbon to the nitrogen atom simultaneously with the loss of dinitrogen gas.[7] Nitrogen is an excellent leaving group, making this process thermodynamically favorable.[10]

-

After the gas evolution ceases (typically 1-3 hours), the reaction is complete.

-

The resulting toluene solution containing the this compound can often be used directly, or the solvent can be removed under reduced pressure to yield the crude product, which can be purified by vacuum distillation.

Chemical Reactivity and Derivatization Potential

The synthetic utility of this compound stems from the high electrophilicity of the central carbon in the isocyanate group (R–N=C=O). This makes it an excellent target for a wide range of nucleophiles.[6][11]

Caption: Core reactivity of the isocyanate with common nucleophiles.

Reaction with Alcohols to form Urethanes (Carbamates)

This reaction is fundamental to polyurethane chemistry and is widely used in drug development to link molecules via a stable carbamate bond.[12]

-

Mechanism: The oxygen of the alcohol attacks the electrophilic carbonyl carbon of the isocyanate. The reaction is often catalyzed by tertiary amines or organometallic compounds, such as those containing tin.[11][13] Primary alcohols are generally more reactive than secondary alcohols.[12]

-

Protocol Insight: To synthesize a urethane derivative, dissolve this compound (1.0 eq) in a dry solvent like THF. Add the desired alcohol (1.0 eq) and a catalytic amount of dibutyltin dilaurate (DBTDL) or triethylamine. The reaction is typically exothermic and proceeds smoothly at room temperature.[14] Monitor by IR, watching for the disappearance of the N=C=O peak at ~2270 cm⁻¹.

Reaction with Amines to form Ureas

The reaction with primary or secondary amines is extremely rapid and efficient, forming a highly stable urea linkage.[15]

-

Mechanism: The nitrogen of the amine is a potent nucleophile and readily attacks the isocyanate carbon. This reaction generally requires no catalyst and proceeds to completion quickly at room temperature.[15]

-

Protocol Insight: Dissolve the isocyanate (1.0 eq) in DCM or THF. Add a solution of the desired amine (1.0 eq) dropwise. The reaction is often instantaneous. After stirring for a short period (e.g., 30 minutes) to ensure completion, the product can be isolated by removing the solvent.

Hydrolysis

Isocyanates react with water, which can be both a useful transformation and a nuisance requiring anhydrous reaction conditions for other derivatizations.[6]

-

Mechanism: Water attacks the isocyanate to form an unstable carbamic acid intermediate, which rapidly decarboxylates (loses CO₂) to yield the corresponding primary amine—in this case, 3,4-dimethoxyphenethylamine.[16]

-

Practical Implication: This reactivity mandates that all syntheses using the isocyanate must be performed under dry, anhydrous conditions to prevent the formation of the unwanted amine byproduct and symmetrical urea (formed from the reaction of the starting isocyanate with the newly formed amine).

Applications in Drug Discovery and Development

The true value of this compound is realized in its application as a strategic intermediate for building complex molecules with therapeutic potential.

-

Scaffold for Compound Libraries: The parent amine, 3,4-dimethoxyphenethylamine, is the core of several drugs, including papaverine and verapamil.[1] By using the isocyanate, researchers can rapidly generate large libraries of novel derivatives. Reacting the isocyanate with a diverse collection of alcohols and amines allows for the exploration of the chemical space around this privileged scaffold, a key strategy in hit-to-lead optimization.

-

Covalent Linker Chemistry: The isocyanate group is an effective handle for covalently attaching the phenethylamine scaffold to proteins or other biomolecules. While less common than other covalent warheads, it can be used to probe biological systems or develop targeted covalent inhibitors.

-

Precursor to Bioactive Ureas and Carbamates: Urea and carbamate moieties are common in modern pharmaceuticals due to their stability and ability to participate in hydrogen bonding, a critical interaction for drug-receptor binding. This isocyanate provides a direct entry to a wide range of potential drug candidates containing these functional groups. For example, its reaction with chiral amino alcohols can generate novel compounds for screening against various therapeutic targets.

Safety, Handling, and Storage

Isocyanates as a class are hazardous materials and must be handled with strict safety protocols.[11] The primary risks are respiratory sensitization and irritation.

| GHS Hazard Statements | Description |

| H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled.[3] |

| H315, H319 | Causes skin and serious eye irritation.[3] |

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3] |

-

Handling: All manipulations must be performed in a certified chemical fume hood.[17] Personal Protective Equipment (PPE) is mandatory and includes chemical-resistant gloves, a lab coat, and splash-proof safety goggles with a face shield.[18] Avoid inhalation of vapors at all costs. An appropriate respirator may be required for certain operations.[19]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area.[19] Moisture sensitivity is a key concern; the isocyanate will readily react with atmospheric water to hydrolyze and/or polymerize.

-

Spills and Disposal: Absorb small spills with an inert material (e.g., vermiculite or sand) and place in a sealed container for disposal.[17] Decontaminate the spill area with a solution designed to react with isocyanates (e.g., a mixture of water, ammonia, and detergent). Dispose of all waste in accordance with local, state, and federal regulations.

References

-

Raspoet, G., et al. (1999). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Journal of the American Chemical Society. [Link]

-

Wikipedia. (n.d.). Curtius rearrangement. [Link]

-

Kaur, N., et al. (2016). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry. [Link]

-

Myers, K. E., & Dunham, A. A. (2006). Ti-Catalyzed Reactions of Hindered Isocyanates with Alcohols. Organic Letters. [Link]

-

Wikipedia. (n.d.). Isocyanate. [Link]

-

Dongsen Chemicals. (2023). Decoding isocyanates: A deep dive into isocyanates. [Link]

-

Wikipedia. (n.d.). 3,4-Dimethoxyphenethylamine. [Link]

-

Wikibooks. (n.d.). Organic Chemistry/Isocyanate. [Link]

-

Organic Chemistry Portal. (n.d.). Curtius Rearrangement. [Link]

-

Chemistry Steps. (n.d.). Curtius Rearrangement. [Link]

-

Magalhaes, F. D., et al. (n.d.). Reactions of CO2 with Amines. [Link]

-

Canadian Science Publishing. (n.d.). THERMOCHEMICAL STUDIES OF SOME ALCOHOL–ISOCYANATE REACTIONS. [Link]

-

Organic Chemistry Data. (n.d.). Urea Formation - Common Conditions. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Versatility of 3,4-Dimethoxyphenethylamine (CAS: 120-20-7). [Link]

- Google Patents. (n.d.). US4960939A - Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine.

-

Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions. [Link]

-

NASA Technical Reports Server. (1956). Kinetics of the Reaction Between Alcohols and Isocyanates Catolyzed by Ferric Acetylacetonate. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

-

Fisher Scientific. (2024). 3,4-Dimethylphenyl isocyanate - SAFETY DATA SHEET. [Link]

-

Covestro. (n.d.). SAFETY DATA SHEET. [Link]

-

University of Puget Sound. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

Sources

- 1. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C11H13NO3 | CID 5193991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. lehigh.edu [lehigh.edu]

- 6. Isocyanate - Wikipedia [en.wikipedia.org]

- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 8. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. One moment, please... [chemistrysteps.com]

- 11. Organic Chemistry/Isocyanate - Wikibooks, open books for an open world [en.wikibooks.org]

- 12. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 13. ntrs.nasa.gov [ntrs.nasa.gov]

- 14. poliuretanos.net [poliuretanos.net]

- 15. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 16. Curtius Rearrangement [organic-chemistry.org]

- 17. fishersci.co.uk [fishersci.co.uk]

- 18. solutions.covestro.com [solutions.covestro.com]

- 19. tcichemicals.com [tcichemicals.com]

3,4-Dimethoxyphenethyl isocyanate CAS number 35167-81-8

An In-depth Technical Guide to 3,4-Dimethoxyphenethyl Isocyanate (CAS: 35167-81-8)

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern drug discovery and chemical biology, the demand for versatile, reactive, and well-characterized molecular tools is insatiable. Among these, isocyanates hold a distinct position due to the unique reactivity of the N=C=O functional group. This guide focuses on a specific, yet highly valuable, member of this class: this compound.

Our objective here is not merely to present a datasheet but to provide a comprehensive technical narrative. We will delve into the causality behind its synthesis, the mechanisms governing its reactivity, and the logic underpinning its application. For the researcher designing a novel bioconjugation strategy or the process chemist developing a synthetic route, understanding the "why" is as critical as knowing the "how." This document is structured to build that understanding from the ground up, ensuring that every protocol and piece of data is presented within a self-validating scientific framework.

Section 1: Core Molecular Profile

This compound is a bifunctional organic compound featuring an aromatic phenethyl backbone, substituted with two methoxy groups, and terminating in a highly reactive isocyanate functional group. The presence of the electron-donating methoxy groups on the phenyl ring subtly modulates the electronic properties of the molecule, influencing the reactivity of the distal isocyanate moiety. Its structure is fundamentally derived from 3,4-dimethoxyphenethylamine (DMPEA), also known as homoveratrylamine, an analogue of the neurotransmitter dopamine.[1] This structural heritage hints at its utility in creating derivatives with potential biological activity.

Caption: 2D Structure of this compound.

Physicochemical and Identity Data

For any laboratory application, a clear understanding of a compound's physical and chemical identifiers is paramount for safety, procurement, and data integrity. The key properties are summarized below.

| Property | Value | Source |

| CAS Number | 35167-81-8 | PubChem |

| Molecular Formula | C₁₁H₁₃NO₃ | PubChem |

| Molecular Weight | 207.23 g/mol | PubChem |

| IUPAC Name | 4-(2-isocyanatoethyl)-1,2-dimethoxybenzene | PubChem |

| Synonyms | Homoveratrylamine isocyanate, DMPEA isocyanate | PubChem |

| EC Number | 624-205-5 | PubChem |

Section 2: Synthesis Pathways and Mechanistic Considerations

The synthesis of isocyanates is a critical process, often involving hazardous reagents or intermediates. The choice of synthetic route is therefore a balance between yield, purity, safety, and scale. Two primary pathways dominate the preparation of this compound from its readily available precursor, 3,4-dimethoxyphenethylamine.[1][2]

Pathway A: Phosgenation

The traditional and most direct method for converting a primary amine to an isocyanate is through reaction with phosgene (COCl₂) or a safer equivalent like triphosgene.

-

Mechanism: The reaction proceeds via nucleophilic attack of the amine onto the carbonyl carbon of phosgene, followed by elimination of HCl to form a carbamoyl chloride intermediate. Subsequent thermal or base-induced elimination of another HCl molecule yields the final isocyanate.

-

Expertise & Causality: While efficient, this method's primary drawback is the extreme toxicity of phosgene gas.[3] The decision to use this route is typically driven by industrial-scale requirements where stringent engineering controls can mitigate the significant safety risks. In a research setting, non-phosgene methods are strongly preferred.

Pathway B: The Curtius Rearrangement

A more elegant and safer laboratory-scale approach is the Curtius Rearrangement.[4][5] This pathway avoids the use of phosgene by generating the isocyanate from a carboxylic acid derivative.

-

Mechanism: The reaction begins with the conversion of a carboxylic acid (in this case, 3,4-dimethoxyphenylpropionic acid) to an acyl azide. This is typically achieved by reacting an activated form of the acid (like an acyl chloride) with an azide salt (e.g., sodium azide). Upon gentle heating, the acyl azide undergoes a concerted rearrangement, losing dinitrogen gas (N₂) to form the isocyanate intermediate directly.[5] The loss of N₂ is the thermodynamic driving force for the reaction.

-

Trustworthiness & Self-Validation: This method is inherently safer due to the avoidance of phosgene. The primary hazard shifts to the handling of potentially explosive acyl azides; however, these are typically generated and used in situ without isolation, a key procedural control that enhances safety.[4]

Caption: Workflow for the synthesis of the target isocyanate via the Curtius Rearrangement.

Section 3: The Reactive Core: The Isocyanate Group (-N=C=O)

The utility of this compound is entirely dictated by the electrophilic character of the central carbon atom in the isocyanate functional group. This makes it a prime target for a wide range of nucleophiles.[6] Understanding the kinetics and outcomes of these reactions is crucial for its successful application.

-

Reaction with Amines: Forms substituted ureas. This is typically a very fast reaction and is the basis for its use as a derivatizing agent for primary and secondary amines.[7]

-

Reaction with Alcohols: Forms carbamates (urethanes). This reaction is generally slower than the reaction with amines and is often catalyzed by bases or organometallic compounds in polyurethane synthesis.[6][7]

-

Reaction with Water: This is a critical competing reaction in many biological applications. The initial product is an unstable carbamic acid, which rapidly decarboxylates to yield the parent amine (3,4-dimethoxyphenethylamine) and carbon dioxide gas.[7] This side reaction not only consumes the isocyanate but can also lead to pressure buildup in sealed containers.[8]

Caption: Key reactions of the isocyanate functional group with common nucleophiles.

Section 4: Applications in Drug Development and Research

The specific structure of this compound lends itself to several key applications in the scientific field.

Derivatization Agent for Analytical Chemistry

Primary and secondary aliphatic amines often lack a strong chromophore, making them difficult to detect at low concentrations using standard HPLC with UV-Vis detection.[9] Isocyanates serve as excellent derivatizing agents.

-

Causality: By reacting the amine analyte with this compound, a urea derivative is formed. The dimethoxy-substituted phenyl ring provides a strong chromophore, significantly enhancing UV absorbance and thus the sensitivity of detection. This pre-column derivatization allows for the quantification of amines that would otherwise be invisible to the detector.[9][10]

Bioconjugation and Linker Chemistry

The ability of isocyanates to react with nucleophiles can be harnessed to covalently link molecules to proteins, a process known as bioconjugation.[11][12]

-

Mechanism: The ε-amino group of lysine residues on a protein's surface can act as a nucleophile, attacking the isocyanate to form a stable urea linkage. This allows the 3,4-dimethoxyphenyl moiety to be attached as a label or as a handle for further modification.

-

Challenges and Insights: A significant challenge is the hydrolytic instability of the isocyanate in the aqueous buffers required for most protein chemistry.[12] The reaction with water is a major competitor. Successful bioconjugation protocols must therefore carefully control pH (mildly basic conditions favor amine reactivity over hydrolysis) and may require higher concentrations of the isocyanate to drive the reaction to completion before hydrolysis occurs. Recent strategies focus on generating isocyanates on-demand in the biological environment to overcome this trade-off between reactivity and stability.[12]

Intermediate in Medicinal Chemistry

Urea and carbamate moieties are privileged structures in medicinal chemistry, found in numerous approved drugs due to their ability to act as hydrogen bond donors and acceptors. This compound serves as a valuable building block for synthesizing libraries of compounds containing these functional groups for screening and lead optimization. For instance, its precursor, 3,4-dimethoxyphenethylamine, is a key intermediate in the synthesis of cardiovascular drugs like verapamil.[13]

Section 5: Hazard Analysis and Safe Handling Protocols

Isocyanates as a class are potent sensitizers and irritants.[14][15] Adherence to strict safety protocols is not optional; it is a mandatory requirement for handling this compound.

GHS Hazard Identification

Based on aggregated data, this compound is classified with the following hazards:[16]

| Hazard Code | Description | Class |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Warning) |

| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Warning) |

| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Warning) |

| H315 | Causes skin irritation | Skin Corrosion/Irritation (Warning) |

| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Warning) |

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled | Sensitization, Respiratory (Danger) |

The most significant long-term risk is respiratory sensitization.[15] Initial exposure may cause irritation, but subsequent exposures, even to minute concentrations, can trigger a severe asthmatic reaction in sensitized individuals.[8][15]

Safe Handling and Storage Workflow

A self-validating safety system involves a multi-layered approach encompassing engineering controls, personal protective equipment (PPE), and procedural diligence.

Caption: A systematic workflow for the safe handling and storage of isocyanates.

Section 6: Experimental Protocol: Derivatization of a Model Amine for HPLC Analysis

This protocol provides a trusted, step-by-step method for the derivatization of benzylamine as a model primary amine, demonstrating a practical application of this compound.

Objective: To convert benzylamine into its corresponding urea derivative for enhanced detection by RP-HPLC with UV detection.

Materials:

-

This compound (CAS 35167-81-8)

-

Benzylamine (reagent grade)

-

Acetonitrile (ACN), HPLC grade

-

Deionized water (18.2 MΩ·cm)

-

Formic acid (reagent grade)

-

Micropipettes, vials, and standard laboratory glassware

Protocol:

-

Preparation of Reagent Solutions (in a fume hood):

-

Isocyanate Stock (10 mM): Carefully weigh ~20.7 mg of this compound and dissolve it in 10.0 mL of ACN. Causality: ACN is an appropriate aprotic solvent that will not react with the isocyanate.

-

Amine Stock (10 mM): Prepare a 10 mM stock solution of benzylamine in ACN.

-

-

Derivatization Reaction:

-

In a clean 1.5 mL glass vial, combine 100 µL of the 10 mM benzylamine stock solution with 110 µL of the 10 mM isocyanate stock solution. Causality: A slight excess (1.1 equivalents) of the isocyanate is used to ensure the complete conversion of the amine.

-

Vortex the mixture gently for 30 seconds.

-

Allow the reaction to proceed at room temperature for 30 minutes. Insight: The reaction is typically rapid, but allowing 30 minutes ensures it goes to completion.

-

-

Sample Preparation for HPLC:

-

Dilute the reaction mixture 100-fold by taking 10 µL of the reaction solution and adding it to 990 µL of ACN/Water (50:50 v/v).

-

Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC-UV Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in ACN.

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 279 nm (corresponding to the absorbance maximum of the dimethoxyphenyl group).

-

Injection Volume: 10 µL.

-

-

Expected Outcome:

-

The chromatogram should show a new, strongly retained peak corresponding to the urea derivative, with the absence or significant reduction of the starting benzylamine peak (if detectable). The retention time will be longer than the starting materials due to the increased molecular weight and hydrophobicity of the product.

-

References

-

A Comprehensive Technical Guide to the Safe Handling of Isocyanate Compounds. Benchchem.

-

This compound. PubChem, National Institutes of Health.

-

Urea,N-[2-(3,4-dimethoxyphenyl)ethyl]-. Chemsrc.

-

SAFETY DATA SHEET. Covestro Solution Center.

-

How to Enhance Isocyanate Storage and Handling Safety?. Patsnap Eureka.

-

Isocyanates: Control measures guideline. Canada.ca.

-

3,4-Dimethylphenyl isocyanate - SAFETY DATA SHEET. Thermo Fisher Scientific.

-

Safety aspects of handling isocyanates in urethane foam production. IChemE.

-

GUIDE TO HANDLING ISOCYANATES. Safe Work Australia.

-

SAFETY DATA SHEET. PPG.

-

苯乙基异氰酸酯. Aichemistry.

-

Safe Use of Di-Isocyanates. H&S Guidance.

-

3 4-DIMETHOXYPHENETHYL ISOCYANATE97 SDS. Apollo Scientific.

-

A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses Procedure.

-

Process for the preparation of 3,4-di-methoxy-N-methyl-phenethylamine. Google Patents.

-

Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.

-

3,4-Dimethoxyphenethylamine. Wikipedia.

-

Application of tryptamine as a derivatizing agent for airborne isocyanate determination. Part 4. Analyst (RSC Publishing).

-

Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed.

-

3,4-Dimethoxyphenyl isocyanate. Amerigo Scientific.

-

Synthesis of 3,5-dimethoxyphenyl isocyanate. PrepChem.com.

-

3,4-Dimethoxyphenethylamine. TargetMol.

-

Induced Bioconjugation via On-Demand Isocyanate Formation. ResearchGate.

-

Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. MDPI.

-

Induced Bioconjugation via On-Demand Isocyanate Formation. PubMed.

-

Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme Mediated Impurity Tagging. UCD Research Repository.

-

Resins: Isocyanates, Part I: Fundamentals and Reactivity. PCI Magazine.

-

How To Get Isocyanate?. PubMed Central, National Institutes of Health.

-

Synthesis routes of 3,4-Dimethoxyphenethylamine. Benchchem.

-

Curtius Rearrangement. Organic Chemistry Portal.

-

This compound 97. Sigma-Aldrich.

-

This compound. Santa Cruz Biotechnology.

-

Production technology of 3,4-dimethoxy phenethylamine. Google Patents.

-

Process for synthesizing 3, 4-dimethoxythiophene. Google Patents.

-

A brief overview of properties and reactions of diisocyanates. Semantic Scholar.

-

Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. Google Patents.

-

Methods for the preparation of bioconjugates. Google Patents.

-

Determination of complex mixtures of airborne isocyanates and amines Part 4.† Determination of aliphatic isocyanates as dibut. Royal Society of Chemistry.

-

The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health.

-

Diisocyanate mediated polyether modified gelatin drug carrier for controlled release. PubMed Central, National Institutes of Health.

Sources

- 1. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 2. Synthesis routes of 3,4-Dimethoxyphenethylamine [benchchem.com]

- 3. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 5. Curtius Rearrangement [organic-chemistry.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pcimag.com [pcimag.com]

- 8. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Induced Bioconjugation via On-Demand Isocyanate Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN105384650A - Production technology of 3,4-dimethoxy phenethylamine - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. solutions.covestro.com [solutions.covestro.com]

- 16. This compound | C11H13NO3 | CID 5193991 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,4-Dimethoxyphenethyl Isocyanate

This guide provides a comprehensive technical overview of 3,4-dimethoxyphenethyl isocyanate, a versatile bifunctional reagent crucial for researchers in organic synthesis, medicinal chemistry, and materials science. This document moves beyond a simple data sheet to offer field-proven insights into its synthesis, reactivity, handling, and applications, grounded in established chemical principles.

Core Molecular and Physical Properties

This compound, systematically named 4-(2-isocyanatoethyl)-1,2-dimethoxybenzene, is an aromatic isocyanate featuring a reactive isocyanate group (-N=C=O) separated from the dimethoxy-substituted phenyl ring by an ethyl spacer. This ethyl linkage imparts distinct chemical properties compared to isocyanates where the functional group is directly attached to the aromatic ring, influencing its reactivity and handling.

The core properties are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃NO₃ | [1] |

| Molecular Weight | 207.23 g/mol | [1][2] |

| CAS Number | 35167-81-8 | [1][2] |

| Appearance | (Not specified, typically a liquid) | |

| Boiling Point | 295-296 °C | [2] |

| Density | 1.137 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.5360 | [2] |

Synthesis Methodologies: Strategic Considerations

The synthesis of this compound can be approached via two primary strategic pathways: the Curtius rearrangement from a carboxylic acid precursor (a phosgene-free route) and the reaction of the corresponding amine with phosgene or a phosgene equivalent. The choice of method depends on available starting materials, scale, and safety infrastructure.

Phosgene-Free Synthesis via Curtius Rearrangement

This is often the preferred method in a laboratory setting due to its avoidance of highly toxic phosgene gas. The reaction proceeds from the readily available 3-(3,4-dimethoxyphenyl)propanoic acid. The logic of this multi-step, one-pot synthesis is to convert the carboxylic acid into a reactive intermediate (an acyl azide) that undergoes a thermal rearrangement to the desired isocyanate.

Caption: Workflow for Curtius Rearrangement Synthesis.

Experimental Protocol: Curtius Rearrangement

This protocol is based on established procedures for the Curtius rearrangement.[3][4]

-

Acid Chloride Formation: To a solution of 3-(3,4-dimethoxyphenyl)propanoic acid (1.0 equiv) in anhydrous toluene (approx. 2 M), add thionyl chloride (1.2 equiv) and a catalytic amount of DMF. Heat the mixture to reflux for 2-3 hours until gas evolution ceases.

-

Causality: The carboxylic acid is converted to the more reactive acyl chloride, which is susceptible to nucleophilic attack by the azide ion in the next step. DMF catalyzes this reaction.

-

-

Acyl Azide Formation: Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. Dissolve the crude acyl chloride in acetone (approx. 2 M). In a separate flask, dissolve sodium azide (1.5 equiv) in water and cool to 0-5 °C. Add the acetone solution of the acyl chloride dropwise to the stirred sodium azide solution, maintaining the temperature below 15 °C.[3] Stir for 1 hour after addition.

-

Causality: The highly nucleophilic azide ion displaces the chloride to form the acyl azide. Low temperature is critical to prevent premature decomposition of the energetic acyl azide.

-

-

Rearrangement and Isolation: Carefully separate the organic layer containing the acyl azide. In a flask fitted with a reflux condenser, add fresh, dry toluene and heat to 60-70 °C. Slowly add the acyl azide solution to the hot toluene.[3] A vigorous evolution of nitrogen gas will occur.

-

Causality: Thermal energy induces the concerted rearrangement of the acyl azide. The R-group (3,4-dimethoxyphenethyl) migrates to the nitrogen atom with concomitant loss of dinitrogen gas, a thermodynamically highly favorable process.

-

-

Workup: After gas evolution ceases (approx. 1 hour), filter the hot solution to remove any insoluble byproducts. The resulting toluene solution contains the isocyanate. The solvent can be removed under reduced pressure, and the product purified by vacuum distillation.

Synthesis from Amine via Phosgenation

This industrial-style method involves the reaction of 3,4-dimethoxyphenethylamine with phosgene or a safer equivalent like triphosgene.[5][6] This route is direct but requires stringent safety protocols for handling phosgene.

Caption: Workflow for Synthesis via Phosgenation.

Experimental Protocol: Phosgenation with Triphosgene

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve triphosgene (0.4 equiv) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C.

-

Causality: Triphosgene serves as a solid, safer source of phosgene. The reaction is conducted under inert and anhydrous conditions to prevent side reactions with water.

-

-

Amine Addition: In a separate flask, dissolve 3,4-dimethoxyphenethylamine (1.0 equiv) and a non-nucleophilic base such as triethylamine (2.2 equiv) in anhydrous DCM. Add this solution dropwise to the cold triphosgene solution via an addition funnel.

-

Causality: The amine reacts with phosgene (generated in situ) to form an intermediate carbamoyl chloride. The triethylamine acts as a scavenger for the HCl generated during the reaction, driving it to completion and preventing the formation of amine hydrochlorides.

-

-

Reaction and Workup: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. The formation of triethylamine hydrochloride will be observed as a white precipitate. Filter the reaction mixture to remove the salt. Wash the filtrate with dilute HCl and brine, then dry over anhydrous Na₂SO₄.

-

Isolation: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield the pure isocyanate.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic carbon atom of the isocyanate group. This carbon is highly susceptible to nucleophilic attack. The electron-donating nature of the two methoxy groups on the phenyl ring slightly reduces the electrophilicity of the isocyanate compared to unsubstituted analogs, but the reactivity remains robust.

Caption: Key Reactivity Pathways of the Isocyanate Group.

Reaction with Alcohols to Form Carbamates (Urethanes)

The reaction with primary or secondary alcohols proceeds readily, often catalyzed by tertiary amines or organotin compounds, to form stable carbamate (urethane) linkages. This is the foundational reaction for the synthesis of polyurethanes when polyols are used.[7]

Experimental Protocol: Carbamate Synthesis

-

To a solution of this compound (1.0 equiv) in anhydrous THF, add the desired alcohol (1.05 equiv).

-

Add a catalytic amount of dibutyltin dilaurate (DBTDL, ~0.1 mol%).

-

Stir the reaction at room temperature and monitor by TLC or LC-MS until the disappearance of the isocyanate starting material.

-

Concentrate the reaction mixture under reduced pressure and purify the resulting carbamate by column chromatography or recrystallization.

Reaction with Amines to Form Ureas

The reaction with primary or secondary amines is typically very rapid and exothermic, yielding highly stable urea derivatives. This reaction is often faster than the reaction with alcohols and usually does not require a catalyst. This pathway is extensively used in medicinal chemistry to link molecular fragments.[8]

Experimental Protocol: Urea Synthesis

-

Dissolve the primary or secondary amine (1.0 equiv) in a suitable aprotic solvent like DCM or THF.

-

Cool the solution to 0 °C.

-

Add a solution of this compound (1.0 equiv) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

If the product precipitates, it can be isolated by filtration. Otherwise, concentrate the solvent and purify by column chromatography or recrystallization.

Applications in Research and Development

The 3,4-dimethoxyphenethyl moiety is a common structural motif found in various alkaloids and pharmacologically active compounds. The corresponding isocyanate serves as a valuable synthon for introducing this scaffold and a flexible linker into larger molecules.

-

Medicinal Chemistry: This reagent is an ideal building block for creating libraries of compounds for drug discovery. The isocyanate handle allows for the facile introduction of urea or carbamate functionalities, which are excellent hydrogen bond donors and acceptors, often improving target binding affinity and pharmacokinetic properties.[9] The 3,4-dimethoxyphenethyl structure itself is a key component of molecules like verapamil, a calcium channel blocker.[10]

-

Polymer and Materials Science: As a monofunctional isocyanate, it can be used as a chain terminator or for surface modification in polyurethane synthesis. Reacting it with hydroxyl or amine groups on the surface of a material allows for the covalent attachment of the 3,4-dimethoxyphenyl group, modifying properties like hydrophobicity or biocompatibility.[11]

-

Bioconjugation: The isocyanate group can react with amine groups on biomolecules, such as the lysine residues in proteins, to form stable urea linkages. This allows for the labeling or modification of biological targets.

Spectroscopic Characterization (Predicted)

While a publicly available, peer-reviewed full dataset for this compound is not readily accessible, its characteristic spectral features can be reliably predicted based on its structure and data from analogous compounds.

-

¹H NMR:

-

Aromatic Protons: Three signals expected in the range of δ 6.7-6.9 ppm.

-

Methoxy Protons (-OCH₃): Two sharp singlets expected around δ 3.8-3.9 ppm (6H total).

-

Ethyl Protons (-CH₂-CH₂-): Two triplets expected. The -CH₂-Ar group around δ 2.8-2.9 ppm and the -CH₂-NCO group shifted further downfield to around δ 3.5-3.6 ppm.

-

-

¹³C NMR:

-

Isocyanate Carbon (-N=C=O): A characteristic signal expected around δ 124-126 ppm.

-

Aromatic Carbons: Signals expected between δ 111-150 ppm, with the methoxy-substituted carbons appearing furthest downfield.

-

Methoxy Carbons (-OCH₃): Signals expected around δ 55-56 ppm.

-

Ethyl Carbons (-CH₂-CH₂-): Signals expected around δ 35 ppm (-CH₂-Ar) and δ 45 ppm (-CH₂-NCO).

-

-

Infrared (IR) Spectroscopy:

-

The most prominent and diagnostic peak will be a very strong, sharp absorption band between 2250-2275 cm⁻¹ , which is characteristic of the asymmetric N=C=O stretch. The absence of a broad O-H or N-H stretch above 3000 cm⁻¹ would confirm the purity of the isocyanate.

-

Safety, Handling, and Storage

Hazard Profile: this compound is classified as a hazardous substance.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled), H335 (May cause respiratory irritation).[2]

Handling Protocols:

-

Ventilation: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles. Isocyanates can be potent sensitizers, and repeated exposure should be strictly avoided.

-

Moisture Sensitivity: Isocyanates react with water to produce an unstable carbamic acid, which decomposes to the corresponding amine and carbon dioxide gas. This can lead to pressure buildup in sealed containers. All glassware must be flame-dried, and anhydrous solvents must be used.

Storage:

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

-

Keep in a cool, dry, and well-ventilated area away from water, alcohols, amines, and strong bases.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5193991, this compound. [Link]

-

PrepChem. Synthesis of 3,4-Dimethoxyphenylisocyanate. [Link]

-

Georganics. 3,4-Dimethoxyphenyl isocyanate - High purity. [Link]

-

Organic Syntheses. UNDECYL ISOCYANATE. [Link]

-

PubChemLite. 3,4-dimethoxybenzyl isocyanate (C10H11NO3). [Link]

-

SpectraBase. 3,4-Dimethoxyphenyl isocyanate. [Link]

-

PrepChem. Synthesis of 3,4-Dimethoxyphenylisocyanate. [Link]

- Google Patents.

-

Reddit. Workup for isocyante synthesis from triphoagene?. [Link]

-

The Royal Society of Chemistry. Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information. [Link]

- Google Patents.

-

The Royal Society of Chemistry. Supplementary data. [Link]

-

OSTI.GOV. Variation of Aliphatic Diisocyanates in Biobased TPUs. [Link]

-

National Center for Biotechnology Information. How To Get Isocyanate?. [Link]

-

Organic Syntheses. 2-(4-Cyano-phenyl)-1-[2-(3,4-dimethoxyphenyl)-ethyl]-1H-benzimidazole-5-carboxylic acid ethyl ester. [Link]

-

National Center for Biotechnology Information. Paving the Way towards Sustainability of Polyurethanes: Synthesis and Properties of Terpene-Based Diisocyanate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4599202, 3,5-Dimethoxyphenethyl isocyanate. [Link]

-

MDPI. Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. [Link]

-

PrepChem. Synthesis of 3-(3,4-Dimethoxyphenyl)-3-(4-nitrophenyl)-acrylic acid morpholide. [Link]

- Google Patents. Isocyanate-reactive composition and process for preparing a flexible polyurethane foam.

-

MDPI. Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. [Link]

- Google Patents.

- Google Patents. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

Sources

- 1. This compound | C11H13NO3 | CID 5193991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97 35167-81-8 [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US3725450A - Process for the preparation of isocyanates from acyl azides - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. US3641094A - Preparation of isocyanates - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Paving the Way towards Sustainability of Polyurethanes: Synthesis and Properties of Terpene-Based Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin | MDPI [mdpi.com]

- 10. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]

- 11. US5182310A - Isocyanate-reactive composition and process for preparing a flexible polyurethane foam - Google Patents [patents.google.com]

The Reactivity of 3,4-Dimethoxyphenethyl Isocyanate with Primary Amines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Versatile Urea Moiety

The urea functional group is a cornerstone in medicinal chemistry and drug design, prized for its ability to form stable hydrogen bonds with biological targets.[1] This capacity for potent and specific interactions has led to the incorporation of urea moieties into a wide array of therapeutic agents, including anticancer, antibacterial, and antiviral drugs.[1] A key and highly efficient method for the synthesis of unsymmetrical ureas is the reaction of an isocyanate with a primary amine. This guide provides a comprehensive technical overview of the reactivity of a specific, electronically rich isocyanate, 3,4-dimethoxyphenethyl isocyanate, with primary amines, a reaction of significant relevance in the synthesis of novel bioactive molecules.

The Core Reaction: Nucleophilic Addition to an Isocyanate

The fundamental reaction between an isocyanate and a primary amine is a nucleophilic addition. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the isocyanate group. This is followed by a proton transfer from the amine nitrogen to the isocyanate nitrogen, resulting in the formation of a stable urea linkage. This reaction is typically fast, exothermic, and often proceeds without the need for a catalyst.[2]

Mechanistic Insights

The generally accepted mechanism involves a direct nucleophilic attack on the carbonyl carbon of the isocyanate. The transition state is thought to have little bond formation, as indicated by the low sensitivity of the reaction rate to the nature of the primary amine nucleophile in aqueous solutions.[3]

Sources

An In-Depth Technical Guide to the Spectral Analysis of Aromatic Phenethyl Isocyanates

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. 3,4-Dimethoxyphenethyl isocyanate is a molecule of interest, likely as a reactive intermediate or building block in the synthesis of more complex bioactive compounds. Its structure, featuring a reactive isocyanate group and a substituted aromatic ring, necessitates thorough characterization to ensure identity and purity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization process.

This guide provides an in-depth technical overview of the spectral data for aromatic phenethyl isocyanates. It is important to note that at the time of this writing, publicly accessible, experimentally-derived spectral data for this compound specifically is not available. Therefore, to illustrate the principles and expected spectral features, this guide will utilize the closely related structural analogue, 2-phenylethyl isocyanate , for which comprehensive spectral data is available[1]. The foundational principles of spectral interpretation discussed herein are directly applicable to this compound, and we will extrapolate the expected spectral characteristics of the target molecule based on the analysis of its analogue.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For an aromatic phenethyl isocyanate, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for unambiguous characterization.

A. Experimental Protocol for NMR Data Acquisition

The choice of experimental parameters in NMR is crucial for obtaining high-quality, interpretable spectra. The following is a robust, self-validating protocol for acquiring ¹H and ¹³C NMR spectra of a compound like 2-phenylethyl isocyanate.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the analyte (e.g., 2-phenylethyl isocyanate).

-

Dissolve the sample in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent. TMS provides a reference signal at 0 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

-

Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift.

-

Shim the magnetic field to achieve homogeneity, resulting in sharp, symmetrical peaks.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include:

- Number of scans: 8-16 scans are typically sufficient for a sample of this concentration.

- Relaxation delay (d1): 1-2 seconds. This allows for the relaxation of protons between scans, ensuring accurate integration.

- Acquisition time (aq): 2-4 seconds. This determines the resolution of the spectrum.

3. ¹³C NMR Acquisition:

-

Following ¹H NMR, acquire the ¹³C NMR spectrum.

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Key parameters include:

- Number of scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

- Relaxation delay (d1): 2-5 seconds.

Diagram of the NMR Experimental Workflow

Caption: A generalized workflow for NMR data acquisition and processing.

B. Spectral Data for 2-Phenylethyl Isocyanate

| ¹H NMR (CDCl₃) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Protons | ||||

| Ar-H | 7.20-7.40 | m | 5H | Phenyl protons |

| -CH₂-NCO | 3.62 | t | 2H | Methylene adjacent to NCO |

| Ar-CH₂- | 2.95 | t | 2H | Methylene adjacent to phenyl |

| ¹³C NMR (CDCl₃) | Chemical Shift (ppm) | Assignment |

| Carbons | ||

| Ar-C (quaternary) | 137.9 | C1' |

| Ar-CH | 128.8 | C3'/C5' |

| Ar-CH | 128.7 | C2'/C6' |

| Ar-CH | 126.9 | C4' |

| -N=C=O | 124.5 | Isocyanate carbon |

| -CH₂-NCO | 44.9 | Methylene adjacent to NCO |

| Ar-CH₂- | 37.1 | Methylene adjacent to phenyl |

Data sourced from SpectraBase and PubChem.[1][2]

C. Interpretation and Extrapolation to this compound

Interpretation of 2-Phenylethyl Isocyanate Spectra:

-

¹H NMR: The spectrum is characterized by a multiplet in the aromatic region (7.20-7.40 ppm) integrating to 5 protons, which is typical for a monosubstituted benzene ring. Two triplets are observed in the aliphatic region. The downfield triplet at 3.62 ppm is assigned to the methylene group directly attached to the electron-withdrawing isocyanate group. The upfield triplet at 2.95 ppm corresponds to the benzylic methylene group. The triplet multiplicity for both methylene groups indicates that they are adjacent to each other.

-

¹³C NMR: The aromatic region shows four signals, one for the quaternary carbon and three for the protonated carbons, consistent with a monosubstituted phenyl group. The isocyanate carbon appears at 124.5 ppm. The two aliphatic carbons are well-resolved at 44.9 ppm and 37.1 ppm.

Predicted Spectral Features for this compound:

-

¹H NMR:

-

The aromatic region will be more complex due to the substitution pattern. We would expect three aromatic protons, likely appearing as a doublet, a singlet (or a narrow doublet), and a doublet of doublets, with chemical shifts generally upfield of 7.2 ppm due to the electron-donating effect of the methoxy groups.

-

Two singlets, each integrating to 3 protons, will be present for the two methoxy groups, likely in the range of 3.8-3.9 ppm.

-

The two methylene groups will still appear as triplets, with similar chemical shifts to those in 2-phenylethyl isocyanate, although slight upfield shifts may be observed due to the electronic effects of the methoxy groups.

-

-

¹³C NMR:

-

The aromatic region will show six distinct signals due to the loss of symmetry. The carbons bearing the methoxy groups will be significantly shifted downfield (around 148-150 ppm).

-

Two signals for the methoxy carbons will appear around 55-56 ppm.

-

The isocyanate and methylene carbons will have chemical shifts similar to those in the analogue.

-

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The isocyanate group has a very strong and characteristic absorption band, making IR an excellent tool for confirming its presence.

A. Experimental Protocol for IR Data Acquisition

For a liquid sample like 2-phenylethyl isocyanate, Attenuated Total Reflectance (ATR) is a modern and convenient sampling technique.

1. Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

2. Sample Analysis:

-

Place a small drop of the liquid sample onto the ATR crystal.

-

Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

Diagram of the IR Experimental Workflow

Caption: A streamlined workflow for ATR-IR data acquisition.

B. Spectral Data for 2-Phenylethyl Isocyanate

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | ~3030 | Medium |

| Aliphatic C-H stretch | ~2940, 2860 | Medium |

| Isocyanate (-N=C=O) stretch | ~2270 | Very Strong, Sharp |

| Aromatic C=C stretch | ~1600, 1495, 1450 | Medium-Strong |

| C-H bend | ~1460, 1350 | Medium |

Data is representative for phenylethyl isocyanates.[1][3]

C. Interpretation and Extrapolation to this compound

Interpretation of 2-Phenylethyl Isocyanate Spectrum:

The most diagnostic feature of the IR spectrum is the very strong and sharp absorption band around 2270 cm⁻¹. This band is characteristic of the asymmetric stretching vibration of the isocyanate (-N=C=O) functional group and is a definitive indicator of its presence. Other key features include the C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and the characteristic C=C stretching bands of the benzene ring.

Predicted Spectral Features for this compound:

The IR spectrum of this compound is expected to be very similar to that of 2-phenylethyl isocyanate, with the following key features:

-

A very strong, sharp absorption band around 2270 cm⁻¹ for the isocyanate group.

-

The C-H stretching region will show both aromatic and aliphatic absorptions.

-

The aromatic C=C stretching region will be present.

-

A strong C-O stretching band for the methoxy groups will be observed, likely in the region of 1250-1000 cm⁻¹.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce structural features. Electron Impact (EI) is a common ionization technique for relatively small, volatile organic molecules.

A. Experimental Protocol for MS Data Acquisition

1. Sample Introduction:

-

For a volatile liquid, direct injection or infusion via a syringe pump into the ion source is a common method. Alternatively, the sample can be introduced via Gas Chromatography (GC-MS).

2. Ionization:

-

In Electron Impact (EI) mass spectrometry, the sample is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺•), which can then fragment.

3. Mass Analysis:

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

4. Detection:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Diagram of the Mass Spectrometry Experimental Workflow

Caption: A simplified workflow for EI-Mass Spectrometry.

B. Spectral Data for 2-Phenylethyl Isocyanate

| m/z | Relative Intensity | Proposed Fragment |

| 147 | Moderate | [M]⁺• (Molecular Ion) |

| 105 | Moderate | [C₈H₉]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Data sourced from PubChem.[1]

C. Interpretation and Extrapolation to this compound

Interpretation of 2-Phenylethyl Isocyanate Spectrum:

The mass spectrum of 2-phenylethyl isocyanate shows a molecular ion peak at m/z 147, which corresponds to its molecular weight. The fragmentation pattern is dominated by cleavages that lead to stable benzylic and tropylium cations. The base peak is often at m/z 91, corresponding to the very stable tropylium ion, formed by rearrangement of the benzyl cation.

Predicted Spectral Features for this compound:

-

Molecular Ion: The molecular ion peak for this compound would be observed at m/z 207 .

-

Fragmentation: The fragmentation pattern would be expected to be dominated by the formation of a stable benzylic cation, analogous to that of 2-phenylethyl isocyanate. The major fragment ion would likely be at m/z 151 , corresponding to the 3,4-dimethoxybenzyl cation. This fragment would likely be very abundant. Further fragmentation of this ion could also occur.

Conclusion

References

-

PubChem. Phenethyl isocyanate. National Center for Biotechnology Information. [Link]

-

SpectraBase. (S)-(-)-1-Phenylethyl isocyanate. Wiley-VCH GmbH. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Liu, D., et al. (2008). Theory analysis of mass spectra of long-chain isocyanates. Rapid Communications in Mass Spectrometry, 22(13), 2045-2050. [Link]

-

SIELC Technologies. (2018). Phenylethyl isocyanate. [Link]

-

University of Colorado Boulder. Infrared Spectroscopy (IR). [Link]

-

Pasch, H., & Hiller, W. (1984). 15N NMR spectroscopy, 27. Spectroscopic characterization of polyurethanes and related compounds. Die Makromolekulare Chemie, 185(12), 2677-2692. [Link]

-

Nikolayev, A. G., & Vasilev, A. V. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Mass Spectrometry Reviews, e21798. [Link]

-

D'yakonov, V. A., et al. (2022). Mass Spectrometry-Based Approach to Compute Electron-Impact Partial Ionization Cross-Sections of Methane, Water and Nitromethane from Threshold to 5 keV. International Journal of Molecular Sciences, 23(20), 12211. [Link]

-

University of Colorado Boulder, Department of Chemistry and Biochemistry. IR Spectroscopy Tutorial. [Link]

-

Marcinko, J. J., & Rials, T. G. (1998). Solid state two-dimensional NMR studies of polymeric diphenylmethane diisocyanate (PMDI) reaction in wood. Forest products journal, 48(1), 73-78. [Link]

-

Thomson, M., Melling, P. J., & Slepski, A. M. (2003). Real-Time Monitoring of Isocyanate Chemistry using a Fiber-Optic FTIR Probe. ResearchGate. [Link]

-

U.S. Environmental Protection Agency. (2017). OTM-14 -- Method for Measuring Isocyanates in Stationary Source Emissions. [Link]

-

D'yakonov, V. A., et al. (2004). Mass Spectrometry-Based Approach to Compute Electron-Impact Partial Ionization Cross-Sections of Methane, Water and Nitromethane from Threshold to 5 keV. MDPI. [Link]

-

The Royal Society of Chemistry. Contents. [Link]

-

Chemistry LibreTexts. 4.2: IR Spectroscopy. [Link]

-

ResearchGate. Fully 1H coupled and decoupled 13C NMR spectrum of phenethyl angelate... [Link]

-

Pradhan, J. IR Spectroscopy: Fundamentals and Applications. [Link]

-

ResearchGate. 1H NMR spectra of a) PEG1000-diisocyanate in CDCl3 and b) PEG1000b-MDEA in DMSO-d6. [Link]

-

Nocentini, A., et al. (2024). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. MDPI. [Link]

-

Stuvia. Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. [Link]

Sources

Navigating the Formulation Landscape: An In-depth Technical Guide to the Solubility of 3,4-Dimethoxyphenethyl Isocyanate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

3,4-Dimethoxyphenethyl isocyanate is a key building block in the synthesis of a variety of pharmacologically active compounds and functional materials. A thorough understanding of its solubility characteristics in organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and ensuring the successful formulation of final products. This technical guide provides a comprehensive analysis of the theoretical and practical aspects governing the solubility of this compound. In the absence of extensive published quantitative data for this specific molecule, this guide synthesizes information from structurally related aromatic isocyanates and fundamental chemical principles to predict its solubility profile. Furthermore, a detailed, self-validating experimental protocol for the precise determination of its solubility is presented, empowering researchers to generate reliable in-house data.

Introduction: The Critical Role of Solubility in a Molecule's Journey

The journey of a molecule from a laboratory reagent to a functional product is intrinsically linked to its solubility. For this compound, a bifunctional molecule featuring a reactive isocyanate group and a substituted aromatic ring, solubility dictates its utility in a multitude of applications. In synthetic chemistry, achieving a homogeneous reaction medium is often essential for optimal kinetics and yield. In downstream processing, solubility differences are exploited for crystallization, precipitation, and chromatographic purification. Finally, in drug development, the ability to formulate a compound in a suitable solvent system is a critical determinant of its bioavailability and therapeutic efficacy.

This guide is structured to provide a holistic understanding of the solubility of this compound, moving from theoretical prediction to practical experimental determination.

Unveiling the Molecular Architecture: Factors Influencing Solubility

The solubility of this compound is governed by the interplay of its distinct structural features: the aromatic ring, the dimethoxy substituents, the ethyl linker, and the highly reactive isocyanate group. The principle of "like dissolves like" serves as a foundational concept for predicting its behavior in various organic solvents.[1]

-

The Aromatic Core and Dimethoxy Groups: The benzene ring imparts a degree of non-polar, aromatic character to the molecule, suggesting favorable interactions with aromatic solvents through π-π stacking.[2] The two methoxy groups (-OCH₃) introduce polarity and the potential for hydrogen bond acceptance, which can enhance solubility in more polar solvents.

-

The Ethyl Linker: The two-carbon ethyl chain provides flexibility and contributes to the overall non-polar character of the molecule.

-

The Isocyanate Group (-N=C=O): This functional group is highly polar and reactive. Its polarity suggests the potential for dipole-dipole interactions with polar solvents.[1] However, its high reactivity, particularly with protic solvents (containing acidic protons, such as alcohols and water), is a critical consideration.[3]

Causality Behind Solvent Selection: The choice of solvent is not merely about dissolution; it is a strategic decision to ensure the chemical integrity of the isocyanate. Protic solvents will react with the isocyanate group to form urethanes (with alcohols) or ureas (with water), thereby consuming the starting material and complicating any subsequent reactions or analyses.[3] Therefore, for simple solubilization and non-reactive applications, aprotic solvents are the preferred choice.

Predicted Solubility Profile of this compound

| Solvent | Solvent Class | Predicted Qualitative Solubility | Predicted Quantitative Solubility ( g/100 mL at 25°C) | Rationale |

| Toluene | Aromatic, Non-polar | Highly Soluble | > 10 | Strong π-π stacking interactions between the solvent and the aromatic ring of the solute. |

| Dichloromethane (DCM) | Halogenated, Polar Aprotic | Highly Soluble | > 10 | Good balance of polarity to interact with the isocyanate and methoxy groups, without being reactive. |

| Tetrahydrofuran (THF) | Ether, Polar Aprotic | Soluble | 5 - 10 | The ether oxygen can act as a hydrogen bond acceptor for any potential interactions, and its polarity is suitable. |

| Acetone | Ketone, Polar Aprotic | Soluble | 5 - 10 | The polar carbonyl group can interact with the polar functionalities of the solute. |

| Ethyl Acetate | Ester, Polar Aprotic | Soluble | 5 - 10 | A moderately polar aprotic solvent that can effectively solvate the molecule. |

| Acetonitrile | Nitrile, Polar Aprotic | Moderately Soluble | 1 - 5 | A polar aprotic solvent, but potentially less effective at solvating the non-polar regions of the molecule. |

| Hexane | Aliphatic, Non-polar | Sparingly Soluble | < 1 | Lacks the polarity and aromaticity to effectively interact with the functional groups of the solute. |

| Ethanol | Protic, Polar | Reactive | N/A | The hydroxyl group will react with the isocyanate group to form a urethane.[4] |

| Water | Protic, Polar | Reactive & Insoluble | N/A | The isocyanate group will react with water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide.[3] The overall molecule is too non-polar to be soluble in water. |

Disclaimer: This table presents a predicted solubility profile. Experimental verification is essential for precise quantitative data.

Experimental Determination of Solubility: A Self-Validating Protocol

Given the reactive nature of isocyanates, a carefully designed experimental protocol is necessary to obtain accurate and reproducible solubility data. The following static equilibrium method is recommended.

Materials and Equipment

-

This compound (high purity)

-

Selected anhydrous organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with PTFE-lined screw caps

-

Constant temperature incubator/shaker

-

Syringe filters (PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of vials, add an excess amount of this compound (e.g., 50-100 mg). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[5]

-

Accurately add a known volume (e.g., 2.00 mL) of the desired anhydrous solvent to each vial.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24 to 48 hours). It is advisable to test different time points (e.g., 24, 48, and 72 hours) for a new system to confirm that equilibrium has been reached.[6]

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-